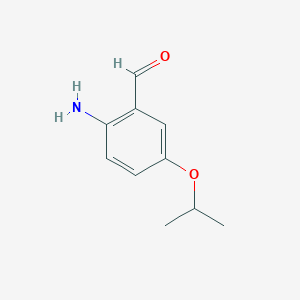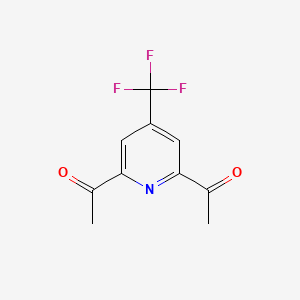![molecular formula C7H3Cl2NO3 B13662665 4,6-Dichloro-3-hydroxyfuro[3,4-c]pyridin-1(3H)-one](/img/structure/B13662665.png)
4,6-Dichloro-3-hydroxyfuro[3,4-c]pyridin-1(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dichloro-3-hydroxyfuro[3,4-c]pyridin-1(3H)-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a furo[3,4-c]pyridin-1(3H)-one core, substituted with chlorine atoms at the 4 and 6 positions and a hydroxyl group at the 3 position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dichloro-3-hydroxyfuro[3,4-c]pyridin-1(3H)-one typically involves the reaction of 4-halo-3-hydroxyfuro[3,4-c]pyridin-1(3H)-ones with various reagents. For instance, one method involves the reaction of 4-halo-3-hydroxyfuro[3,4-c]pyridin-1(3H)-ones with morpholine and thiomorpholine in ethyl acetate, resulting in the formation of 3-(morpholin-4-yl)- and 3-(thiomorpholin-4-yl)-substituted derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dichloro-3-hydroxyfuro[3,4-c]pyridin-1(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 4 and 6 positions can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The hydroxyl group at the 3 position can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include morpholine, thiomorpholine, and various oxidizing and reducing agents. Reaction conditions typically involve solvents like ethyl acetate and controlled temperatures to facilitate the desired transformations .
Major Products
The major products formed from these reactions include substituted derivatives of the original compound, such as 3-(morpholin-4-yl)- and 3-(thiomorpholin-4-yl)-substituted 4-halofuro[3,4-c]pyridin-1(3H)-ones .
Aplicaciones Científicas De Investigación
4,6-Dichloro-3-hydroxyfuro[3,4-c]pyridin-1(3H)-one has been explored for various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Studied for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 4,6-Dichloro-3-hydroxyfuro[3,4-c]pyridin-1(3H)-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of key enzymes or disruption of bacterial cell membranes. The exact molecular pathways and targets are still under investigation, but the compound’s structural features play a crucial role in its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
4-Halo-3-hydroxyfuro[3,4-c]pyridin-1(3H)-ones: These compounds share a similar core structure but differ in the substituents at the 4 and 6 positions.
1H-Pyrazolo[3,4-b]pyridine Derivatives: These compounds have a similar heterocyclic framework and are used in similar applications.
Uniqueness
4,6-Dichloro-3-hydroxyfuro[3,4-c]pyridin-1(3H)-one is unique due to the presence of both chlorine atoms and a hydroxyl group, which confer distinct chemical reactivity and biological activity. Its ability to undergo various substitution reactions and its potential antimicrobial properties set it apart from other similar compounds .
Propiedades
Fórmula molecular |
C7H3Cl2NO3 |
|---|---|
Peso molecular |
220.01 g/mol |
Nombre IUPAC |
4,6-dichloro-3-hydroxy-3H-furo[3,4-c]pyridin-1-one |
InChI |
InChI=1S/C7H3Cl2NO3/c8-3-1-2-4(5(9)10-3)7(12)13-6(2)11/h1,7,12H |
Clave InChI |
DEKHWDKWCDXKKH-UHFFFAOYSA-N |
SMILES canónico |
C1=C2C(=C(N=C1Cl)Cl)C(OC2=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![7-Chlorobenzo[d]isoxazole-4-carbonitrile](/img/structure/B13662626.png)
![Diethyl 2-[6-(Trifluoromethyl)-3-pyridazinyl]malonate](/img/structure/B13662633.png)
![7-Methyl-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13662636.png)
![4-[2-(4-methylpyridin-2-yl)pyridin-4-yl]butanoate;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+)](/img/structure/B13662648.png)

![8-Fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13662662.png)
![Ethyl 3H-imidazo[4,5-B]pyridine-5-carboxylate](/img/structure/B13662671.png)
![2-Isopropyl-5,6,7,8-tetrahydro-benzo[7]annulen-9-one](/img/structure/B13662675.png)
